molecular formula C7H11BrO2 B1346283 6-Bromo-6-heptenoic acid CAS No. 732248-47-4

6-Bromo-6-heptenoic acid

Cat. No.: B1346283
CAS No.: 732248-47-4
M. Wt: 207.06 g/mol
InChI Key: VTYGQNLNJBTATD-UHFFFAOYSA-N
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Description

6-Bromo-6-heptenoic acid is a useful research compound. Its molecular formula is C7H11BrO2 and its molecular weight is 207.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromohept-6-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrO2/c1-6(8)4-2-3-5-7(9)10/h1-5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYGQNLNJBTATD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCCCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641252
Record name 6-Bromohept-6-enoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732248-47-4
Record name 6-Bromohept-6-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromo-6-heptenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of a robust synthetic pathway to 6-Bromo-6-heptenoic acid, a valuable building block in organic synthesis, particularly for the introduction of a vinyl bromide moiety into larger molecules. The content herein is curated for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying scientific rationale for the chosen methodologies.

Introduction

This compound is a bifunctional molecule featuring a terminal vinyl bromide and a carboxylic acid. This unique combination of reactive sites makes it a versatile intermediate for a variety of chemical transformations, including cross-coupling reactions, polymerizations, and the synthesis of complex natural products and pharmaceutical agents. The vinyl bromide group can participate in Suzuki, Stille, and Heck couplings, allowing for the formation of carbon-carbon bonds, while the carboxylic acid provides a handle for amide bond formation, esterification, or further functional group manipulations. The strategic importance of this molecule lies in its ability to serve as a linchpin, connecting different molecular fragments with high regiochemical control.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step sequence commencing with the oxidative cleavage of a cyclic alkene, followed by a Wittig-type olefination. This pathway was selected for its efficiency, scalability, and the commercial availability of the starting materials.

Step 1: Synthesis of 6-Oxoheptanoic Acid via Ozonolysis

The initial step involves the synthesis of the key intermediate, 6-oxoheptanoic acid, through the ozonolysis of 1-methylcyclohexene. Ozonolysis is a powerful and reliable method for the oxidative cleavage of carbon-carbon double bonds to yield carbonyl compounds.[1][2]

Reaction Scheme:

Causality Behind Experimental Choices:

  • Starting Material: 1-Methylcyclohexene is an inexpensive and readily available cyclic alkene. Its disubstituted double bond ensures that upon cleavage, a ketone and a carboxylic acid precursor (an aldehyde) are formed.

  • Ozonolysis: This reaction proceeds via the formation of a primary ozonide, which rearranges to a more stable secondary ozonide. The reaction is typically carried out at low temperatures (-78 °C) to prevent unwanted side reactions and decomposition of the ozonide.

  • Reductive Workup: A reductive workup with zinc dust and water is crucial to quench the reaction and reduce the intermediate ozonide to the desired ketone and aldehyde. The aldehyde is then oxidized to the carboxylic acid upon exposure to air or during the workup. This avoids over-oxidation to unwanted byproducts that can occur with an oxidative workup.[1]

Experimental Protocol: Synthesis of 6-Oxoheptanoic Acid

  • Dissolve 1-methylcyclohexene (1 equivalent) in dichloromethane (DCM) in a three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution until a persistent blue color is observed, indicating an excess of ozone.

  • Purge the solution with nitrogen gas to remove excess ozone.

  • Add zinc dust (1.5 equivalents) and water (5 equivalents) to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir vigorously for 2 hours.

  • Filter the mixture to remove zinc oxide.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-oxoheptanoic acid, which can be used in the next step without further purification.

Step 2: Bromomethylenation of 6-Oxoheptanoic Acid

The final step is the conversion of the ketone functionality in 6-oxoheptanoic acid to a terminal vinyl bromide. This is achieved through a Wittig-type reaction using a phosphorus ylide generated in situ from triphenylphosphine and carbon tetrabromide.[3][4][5][6]

Reaction Scheme:

Causality Behind Experimental Choices:

  • Wittig Reaction: The Wittig reaction is a highly reliable method for the formation of alkenes from carbonyl compounds.[3][4][5][6] The use of carbon tetrabromide and triphenylphosphine provides a convenient one-pot method for the generation of the necessary bromophosphonium ylide.

  • Reagents: Triphenylphosphine acts as the phosphorus source for the ylide, and carbon tetrabromide serves as both the bromine source and the reagent to generate the reactive phosphonium salt. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.

  • Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dichloromethane at room temperature. The presence of the carboxylic acid might lead to side reactions, but under these conditions, the ketone is the more reactive electrophile for the ylide.

Experimental Protocol: Synthesis of this compound

  • To a solution of 6-oxoheptanoic acid (1 equivalent) and carbon tetrabromide (1.5 equivalents) in dry dichloromethane (DCM) under a nitrogen atmosphere, add triphenylphosphine (1.5 equivalents) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information about the number of different types of protons and their connectivity. The key signals to look for are the two singlets for the geminal vinylic protons, which are expected to appear in the range of 5.5-6.5 ppm.[7] The protons on the carbon adjacent to the bromine will be deshielded. The methylene protons of the aliphatic chain will appear as multiplets in the upfield region (1.5-2.5 ppm), and the broad singlet for the carboxylic acid proton will be significantly downfield (>10 ppm).

  • ¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for each carbon atom in a different chemical environment. The carbon of the carboxylic acid will be in the range of 170-180 ppm. The sp² carbons of the vinyl bromide will appear between 110 and 140 ppm. The aliphatic carbons will resonate in the upfield region (20-40 ppm).

Predicted NMR Data for this compound:

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
COOH>10 (s, 1H)~175
=CH₂5.8-6.2 (s, 1H), 5.6-6.0 (s, 1H)~125
-C(Br)=-~135
-CH₂-COOH2.3-2.5 (t, 2H)~34
-CH₂-1.6-1.8 (m, 2H)~28
-CH₂-1.4-1.6 (m, 2H)~24
-CH₂-C(Br)=2.1-2.3 (t, 2H)~33

Note: The exact chemical shifts may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid and the carbon-carbon double bond.

Expected IR Absorption Bands:

Functional Group Vibrational Mode Frequency (cm⁻¹)
Carboxylic Acid O-HStretching3300-2500 (broad)
Carboxylic Acid C=OStretching1710-1680
Alkene C=CStretching~1630
Vinyl C-HBending (out-of-plane)~900

The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding.[8] The C=O stretch is also a strong and sharp peak. The C=C stretch for the vinyl bromide will be of medium intensity.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the mass spectrum will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are present in a roughly 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) of similar intensity.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): Peaks corresponding to the molecular weight of the compound with ⁷⁹Br and ⁸¹Br.

  • Loss of Br: A significant fragment corresponding to the loss of a bromine radical.

  • Loss of H₂O: Fragmentation involving the loss of a water molecule from the carboxylic acid.

  • Loss of COOH: A fragment corresponding to the loss of the carboxylic acid group.

  • Alkyl chain fragmentation: A series of peaks corresponding to the cleavage of the aliphatic chain.

Workflow Diagrams

Synthesis Workflow

Synthesis_Workflow Start 1-Methylcyclohexene Intermediate 6-Oxoheptanoic Acid Start->Intermediate 1. O₃, CH₂Cl₂, -78 °C 2. Zn, H₂O Product This compound Intermediate->Product PPh₃, CBr₄ DCM, rt Characterization_Workflow Sample Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Analytical workflow for product characterization.

References

  • One-pot synthesis of 6-aminohexanoic acid from cyclohexane using mixed-species cultures. (2020). National Institutes of Health. Retrieved from [Link]

  • This on reductive ozonolysis yields A 6oxoheptanal class 12 chemistry CBSE. Vedantu. Retrieved from [Link]

  • Appel Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Reactions of Ozone with 1-Methylcyclohexene and - Methylenecyclohexane in Air. J-STAGE. Retrieved from [Link]

  • 2-Bromopropanoic acid. NIST WebBook. Retrieved from [Link]

  • One‐pot synthesis of 6‐aminohexanoic acid from cyclohexane using mixed‐species cultures. (2020). ResearchGate. Retrieved from [Link]

  • Copies of 1H, 13C, 19F NMR spectra. Universidad de La Rioja. Retrieved from [Link]

  • The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram. ResearchGate. Retrieved from [Link]

  • The Formation of Highly Oxidized Multifunctional Products in the Ozonolysis of Cyclohexene. (2014). Journal of the American Chemical Society. Retrieved from [Link]

  • Methyl cyclohexene to 6-oxoheptanal conversion can be achieved by :. (2020). YouTube. Retrieved from [Link]

  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. (2020). YouTube. Retrieved from [Link]

  • Conversion of alcohols into alkyl bromides using polymer-supported triphenylphosphine dibromide and polymer-supported triphenylphosphine and carbon tetrabromide. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • database mass spectrometry INDEX of mass spectra of organic compounds analysis interpretation of mass spectra analysing fragmentation patterns molecular ion peak M M+1 spectrum organic compounds. Doc Brown's Chemistry. Retrieved from [Link]

  • Carbon tetrabromide, Tetrabromomethane - CBr4. Organic Chemistry Portal. Retrieved from [Link]

  • On reductive ozonolysis yields (1) 6-oxoheptanal (2) 6-oxoheptanoic.... (2022). YouTube. Retrieved from [Link]

  • Improved process for the preparation of 6-aminohexanoic acid. Google Patents.
  • 13C-atom chemical shift range -1H-coupled and decoupled 13C-NMR spectra. University of Calgary. Retrieved from [Link]

  • Introduction to Spectroscopy V: Mass Spectrometry. University of Wisconsin-Madison. Retrieved from [Link]

  • OZONOLYSIS of CYCLOHEXENE. (2025). YouTube. Retrieved from [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org. Retrieved from [Link]

  • Mass Spec 3e Carboxylic Acids. (2020). YouTube. Retrieved from [Link]

  • 2-Bromo Propionic Acid|598-72-1|C3H5BrO2|2-bromopropanoic acid. Sontara Organo Industries. Retrieved from [Link]

  • 2-BROMOPROPIONIC ACID SYNTHESIS.#ncchem. (2025). YouTube. Retrieved from [Link]

  • Appel reaction. Wikipedia. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 6-Bromo-6-heptenoic Acid: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an in-depth exploration of 6-bromo-6-heptenoic acid, a versatile bifunctional molecule with significant potential as a building block in medicinal chemistry and organic synthesis. While specific literature on this compound is not abundant, this document, grounded in established chemical principles, offers a robust framework for its synthesis, characterization, and strategic application in the development of novel therapeutics.

Core Molecular Identity: IUPAC Nomenclature and CAS Registry

  • IUPAC Name: 6-bromohept-6-enoic acid[1]

  • CAS Number: 732248-47-4[1][2]

This nomenclature precisely defines a seven-carbon carboxylic acid with a bromine atom and a double bond at the 6-position. The presence of both a terminal vinyl bromide and a carboxylic acid functional group within the same molecule makes it a highly valuable intermediate for the synthesis of complex molecular architectures.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₇H₁₁BrO₂[1][2]
Molecular Weight207.07 g/mol [2]
SMILESC=C(Br)CCCCC(=O)O[1][2]
InChI1S/C7H11BrO2/c1-6(8)4-2-3-5-7(9)10/h1,4-5H2,2-3H3,(H,9,10)[1][2]
Predicted LogP~2.5(Predicted)
Predicted Boiling Point>250 °C(Predicted)
Predicted pKa~4.8(Predicted)

Strategic Synthesis: A Proposed Route via Anti-Markovnikov Hydrobromination

A direct, high-yield synthesis of this compound is not extensively documented. However, a highly plausible and efficient route can be designed starting from the commercially available hept-6-ynoic acid. The key transformation is an anti-Markovnikov hydrobromination of the terminal alkyne. This reaction regioselectively adds the bromine atom to the terminal carbon of the triple bond, yielding the desired vinyl bromide.

Causality of the Chosen Synthetic Pathway

The anti-Markovnikov addition of hydrogen bromide to a terminal alkyne is a well-established transformation in organic synthesis. While the classic ionic addition of HBr would follow Markovnikov's rule, placing the bromine on the more substituted carbon, a radical-mediated pathway ensures the desired regioselectivity. This is typically achieved by initiating the reaction with a radical initiator, such as peroxides (e.g., AIBN or benzoyl peroxide), in the presence of HBr.[3][4]

The rationale for this choice is twofold:

  • Regiocontrol: It ensures the formation of the terminal vinyl bromide, which is often more synthetically useful for subsequent cross-coupling reactions.

  • Functional Group Compatibility: The carboxylic acid moiety is generally stable under these reaction conditions, avoiding the need for protecting groups and thus shortening the synthetic sequence.

Proposed Experimental Protocol: Synthesis of this compound

Materials:

  • Hept-6-ynoic acid

  • Hydrogen bromide (as a solution in acetic acid or generated in situ)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or benzoyl peroxide

  • Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hept-6-ynoic acid in the chosen anhydrous solvent.

  • Add a catalytic amount of the radical initiator (e.g., AIBN, ~0.1 equivalents).

  • Slowly add a solution of hydrogen bromide (1.1 equivalents) to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure this compound.

Predicted Spectroscopic Signature for Structural Verification

  • ¹H NMR: Expect characteristic signals for the vinyl protons adjacent to the bromine, the aliphatic chain protons, and the acidic proton of the carboxylic acid.

  • ¹³C NMR: Key signals would include those for the carboxylic carbon, the sp² carbons of the vinyl bromide, and the sp³ carbons of the alkyl chain.

  • Infrared (IR) Spectroscopy: Look for a broad O-H stretch for the carboxylic acid, a sharp C=O stretch, and C=C stretching frequencies.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio).

The Synthetic Utility: A Bifunctional Linchpin in Drug Discovery

The true value of this compound lies in its bifunctional nature, allowing for orthogonal chemical modifications.

The Vinyl Bromide Handle: Gateway to Carbon-Carbon Bond Formation

The vinyl bromide moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[5][6] This opens up a vast chemical space for the introduction of diverse molecular fragments, a cornerstone of modern medicinal chemistry.

  • Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups.

  • Stille Coupling: Coupling with organostannanes.

  • Heck Reaction: Vinylation of arenes or heteroarenes.

  • Sonogashira Coupling: Reaction with terminal alkynes to form enynes.

  • Buchwald-Hartwig Amination: Formation of C-N bonds.

These reactions are fundamental in the synthesis of bioactive molecules and complex natural products.

Diagram 1: The Role of this compound in Palladium-Catalyzed Cross-Coupling

G cluster_reactions Cross-Coupling Reactions main This compound pd_catalyst Pd(0) Catalyst main->pd_catalyst Oxidative Addition suzuki Suzuki (Ar-B(OH)₂) pd_catalyst->suzuki stille Stille (R-SnBu₃) pd_catalyst->stille sonogashira Sonogashira (R-C≡CH) pd_catalyst->sonogashira heck Heck (Alkene) pd_catalyst->heck product Diverse Functionalized Heptenoic Acids suzuki->product stille->product sonogashira->product heck->product caption Versatility in C-C Bond Formation

Caption: Palladium-catalyzed cross-coupling reactions of this compound.

The Carboxylic Acid Terminus: A Platform for Bio-conjugation and Prodrug Strategies

The carboxylic acid group provides a handle for a different set of chemical transformations, often employed in the later stages of drug development.

  • Amide Bond Formation: Coupling with amines to form amides, a common linkage in pharmaceuticals.

  • Esterification: Formation of esters, which can be used as prodrugs to improve bioavailability.

  • Reduction: Reduction to the corresponding alcohol, opening up further synthetic possibilities.

The orthogonality of the reactivity of the vinyl bromide and the carboxylic acid allows for a stepwise and controlled elaboration of the molecular scaffold.

Diagram 2: Workflow for the Derivatization of this compound

G cluster_vinyl_bromide Vinyl Bromide Modification cluster_cooh Carboxylic Acid Modification start This compound cross_coupling Palladium Cross-Coupling start->cross_coupling intermediate Functionalized Intermediate cross_coupling->intermediate amide_formation Amide Formation final_product Diverse Bioactive Candidates amide_formation->final_product esterification Esterification esterification->final_product intermediate->amide_formation intermediate->esterification caption Stepwise Functionalization Strategy

Caption: Orthogonal derivatization of this compound.

Potential Applications in Drug Discovery and Development

While no specific biological activity has been reported for this compound itself, its structure is reminiscent of moieties found in various classes of bioactive molecules. Its utility lies in its role as a versatile building block. For instance, similar bromo-functionalized acidic structures have been investigated for their potential as enzyme inhibitors, where the vinyl bromide can act as a Michael acceptor or a handle for further functionalization to target an active site.

The ability to introduce a wide range of substituents via cross-coupling, combined with the option to modify the carboxylic acid, makes this compound an ideal starting point for generating libraries of compounds for high-throughput screening in various therapeutic areas, including oncology, infectious diseases, and inflammation.

Conclusion

This compound represents a potent, albeit under-explored, tool in the arsenal of the medicinal chemist. Its straightforward, proposed synthesis and the orthogonal reactivity of its two functional groups provide a reliable and flexible platform for the construction of novel and complex molecular entities. As the demand for new chemical matter in drug discovery continues to grow, the strategic application of such versatile building blocks will be paramount to the successful development of the next generation of therapeutics.

References

  • Chemcd. This compound ,732248-47-4. [Link]

  • PubChem. 6-Heptenoic acid | C7H12O2 | CID 70705. National Institutes of Health. [Link]

  • PubChem. This compound | C7H11BrO2 | CID 24722204. National Institutes of Health. [Link]

  • Master Organic Chemistry. Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Chemistry Steps. Free-Radical Addition of HBr: Anti-Markovnikov Addition. [Link]

  • The Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

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Unlocking New Chemical Frontiers: A Technical Guide to the Potential Research Applications of 6-Bromo-6-heptenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the ever-evolving landscape of chemical synthesis and materials science, the exploration of novel bifunctional molecules is paramount to innovation. 6-Bromo-6-heptenoic acid, a unique molecule featuring both a terminal vinyl bromide and a carboxylic acid, stands as a promising yet underexplored building block. This technical guide delves into the untapped potential of this compound, presenting a forward-looking perspective on its applications in the synthesis of advanced polymers, complex heterocyclic scaffolds, and novel bioactive molecules. We will explore the synergistic reactivity of its distinct functional groups, offering a roadmap for researchers, scientists, and drug development professionals to leverage its unique chemical architecture. This document serves not as a historical review, but as a scientifically grounded prospectus on the future research directions this versatile molecule enables.

Introduction: The Strategic Value of a Bifunctional Building Block

This compound (Figure 1) presents a compelling structural motif for synthetic chemists. The molecule incorporates two key functional groups with orthogonal reactivity: a vinyl bromide, which is a versatile handle for a variety of cross-coupling reactions and radical processes, and a carboxylic acid, a ubiquitous functional group in organic and medicinal chemistry that allows for a wide range of derivatizations.[1] The spatial separation of these groups by a flexible five-carbon chain offers significant opportunities for the construction of complex molecular architectures without significant steric hindrance.

This guide will illuminate the potential of this compound in three primary areas of research:

  • Advanced Polymer Synthesis: Leveraging the vinyl bromide for polymerization and the carboxylic acid for post-polymerization modification to create functional materials.

  • Novel Heterocyclic Scaffolds: Utilizing the dual functionality for intramolecular cyclization reactions to generate unique and potentially bioactive heterocyclic systems.

  • Bioactive Molecule Development: Employing the molecule as a versatile scaffold for the synthesis of novel drug candidates and biological probes.

Table 1: Physicochemical Properties of this compound [2][3]

PropertyValue
CAS Number 732248-47-4
Molecular Formula C₇H₁₁BrO₂
Molecular Weight 207.06 g/mol
InChIKey VTYGQNLNJBTATD-UHFFFAOYSA-N
Canonical SMILES C=C(Br)CCCCC(=O)O
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 5

Potential in Advanced Polymer Synthesis

The presence of a polymerizable vinyl group and a modifiable carboxylic acid makes this compound an attractive monomer for the synthesis of functional polymers.

Synthesis of Functional Poly(acrylic acid) Derivatives via Radical Polymerization

The vinyl bromide moiety can potentially undergo radical polymerization, a cornerstone of polymer chemistry for producing a wide variety of materials.[4][5] While vinyl halides are generally less reactive in radical polymerization than acrylates or styrenes, their polymerization can be achieved under specific conditions.[6] The resulting polymer would feature a pendant carboxylic acid group at each repeating unit, creating a functionalized poly(acrylic acid) backbone with a bromine atom on the polymer chain.

Experimental Protocol: Radical Polymerization of this compound

  • Monomer Preparation: Synthesize and purify this compound.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Initiator Addition: Add a radical initiator, such as azobisisobutyronitrile (AIBN) (0.01-0.05 eq).

  • Polymerization: Heat the reaction mixture at 60-80 °C for 12-24 hours.

  • Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent like diethyl ether.

  • Purification: Wash the precipitate multiple times with the non-solvent and dry under vacuum to obtain the pure polymer.

The carboxylic acid groups along the polymer chain can be further modified to introduce a wide range of functionalities, such as fluorescent tags, bioactive molecules, or cross-linking agents. This post-polymerization modification capability opens the door to creating materials for applications in drug delivery, bio-sensing, and tissue engineering.

Polymerization_Workflow Monomer This compound Polymerization Radical Polymerization Monomer->Polymerization Initiator Radical Initiator (e.g., AIBN) Initiator->Polymerization Solvent Solvent (e.g., DMF) Solvent->Polymerization Functional_Polymer Functional Polymer with Pendant COOH Polymerization->Functional_Polymer Modification Post-Polymerization Modification Functional_Polymer->Modification Final_Material Tailored Material Modification->Final_Material

Caption: Workflow for the synthesis of functional polymers.

Boron-Containing Polymers through Side-Chain Replacement

A more advanced application lies in the post-polymerization modification of the bromine atoms. The carbon-bromine bond can be a substrate for various transformations, including conversion to organoboron functionalities.[7] This would lead to the creation of novel boron-containing polymers, which have emerging applications in medicine and materials science due to the unique properties of boron.[8][9]

Forging New Paths in Heterocyclic Synthesis

The dual functionality of this compound makes it an ideal precursor for the synthesis of novel heterocyclic compounds through intramolecular reactions. Heterocycles are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing these structural motifs.[10][11]

Synthesis of Substituted Lactones via Intramolecular Cyclization

The carboxylic acid can be activated and subsequently undergo an intramolecular nucleophilic attack on the vinyl bromide moiety. While direct nucleophilic substitution on a vinyl halide is challenging, transition metal-catalyzed intramolecular cyclizations are well-established. For instance, a palladium-catalyzed intramolecular Heck-type reaction could be envisioned.

Experimental Protocol: Palladium-Catalyzed Intramolecular Cyclization

  • Esterification: Protect the carboxylic acid of this compound as a methyl or ethyl ester.

  • Reaction Setup: In a sealed tube, dissolve the esterified starting material (1.0 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq), a phosphine ligand (e.g., PPh₃, 0.1 eq), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent like acetonitrile or toluene.

  • Cyclization: Heat the reaction mixture at 80-120 °C for 12-24 hours.

  • Work-up: After cooling, filter the reaction mixture, concentrate the filtrate, and purify the residue by column chromatography to isolate the cyclized lactone.

This approach could lead to the formation of novel seven-membered lactones with an exocyclic double bond, a structural motif that could exhibit interesting biological activities.

Heterocycle_Synthesis Start This compound Esterification Esterification Start->Esterification Intermediate Esterified Intermediate Esterification->Intermediate Cyclization Pd-Catalyzed Intramolecular Cyclization Intermediate->Cyclization Product Substituted Lactone Cyclization->Product

Caption: Pathway to novel heterocyclic lactones.

A Versatile Scaffold for Bioactive Molecule Development

The distinct reactivity of the vinyl bromide and carboxylic acid groups allows for the sequential or orthogonal functionalization of this compound, making it a valuable scaffold for the synthesis of bioactive molecules.[12][13][14]

Cross-Coupling Reactions at the Vinyl Bromide

The vinyl bromide is an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings.[15][16] These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups.

Table 2: Potential Cross-Coupling Reactions of this compound

ReactionCoupling PartnerIntroduced GroupPotential Application
Suzuki Arylboronic acidAryl groupSynthesis of non-steroidal anti-inflammatory drug (NSAID) analogues
Heck AlkeneSubstituted alkeneConstruction of complex natural product-like scaffolds
Sonogashira Terminal alkyneAlkynyl groupDevelopment of enzyme inhibitors or molecular probes
Buchwald-Hartwig AmineAmino groupSynthesis of novel receptor ligands
Derivatization of the Carboxylic Acid

The carboxylic acid can be readily converted into a variety of other functional groups, including esters, amides, and alcohols. This allows for the attachment of pharmacophores, solubilizing groups, or linkers for conjugation to biomolecules.

Experimental Protocol: Suzuki Coupling followed by Amide Formation

  • Suzuki Coupling:

    • In a flask, combine this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., Na₂CO₃, 2.0 eq) in a mixture of toluene, ethanol, and water.

    • Heat the mixture under reflux for 12 hours.

    • Acidify the reaction mixture and extract the product with an organic solvent. Purify by column chromatography.

  • Amide Formation:

    • Dissolve the product from the Suzuki coupling (1.0 eq) in a suitable solvent like dichloromethane.

    • Add a coupling agent (e.g., EDC, 1.2 eq), an activator (e.g., HOBt, 1.2 eq), and the desired amine (1.1 eq).

    • Stir at room temperature for 12-24 hours.

    • Wash the reaction mixture with aqueous solutions, dry the organic layer, and concentrate to obtain the amide product, which can be further purified by chromatography or recrystallization.

This sequential functionalization strategy provides a powerful platform for generating diverse libraries of compounds for high-throughput screening in drug discovery programs.[17]

Conclusion and Future Outlook

This compound is a molecule of significant untapped potential. Its unique bifunctional nature provides a versatile platform for innovation across multiple domains of chemical science. From the creation of novel functional polymers with tunable properties to the synthesis of complex heterocyclic scaffolds and diverse libraries of bioactive molecules, the research applications of this compound are vast and exciting. This technical guide has outlined a series of scientifically plausible and experimentally feasible research directions. It is our hope that this document will inspire researchers to explore the rich chemistry of this compound and unlock its full potential to address challenges in materials science, medicine, and beyond.

References

  • CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid - Google P
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Navigating the Solution Landscape: A Technical Guide to the Solubility of 6-Bromo-6-heptenoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[CITY, State, January 23, 2026] – In the intricate world of pharmaceutical development and complex organic synthesis, understanding the fundamental properties of novel molecules is paramount. This technical guide, authored for researchers, scientists, and drug development professionals, provides an in-depth exploration of the solubility of 6-Bromo-6-heptenoic acid in organic solvents. While specific quantitative data for this compound is not extensively documented in public literature, this guide offers a robust framework for predicting, determining, and understanding its solubility profile based on established chemical principles and expert analysis.

Introduction: The Significance of Solubility

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a critical parameter in a vast array of chemical applications.[1] For a molecule like this compound, which holds potential as a building block in medicinal chemistry and materials science, its solubility dictates the choice of reaction media, purification strategies, and formulation approaches. An understanding of its behavior in different organic solvents is therefore not merely academic but a foundational requirement for its practical application.

This compound is a bifunctional molecule featuring a terminal vinyl bromide and a carboxylic acid. This unique combination of a polar, hydrogen-bond-donating carboxylic acid group and a more nonpolar alkyl chain containing a halogenated double bond results in a nuanced solubility profile.[2][3]

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" serves as a fundamental guide to predicting solubility.[1] The solubility of this compound will be governed by the interplay of its structural features and the properties of the solvent.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. The carboxylic acid group of this compound can readily form hydrogen bonds with these solvents, suggesting good solubility.[3]

  • Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide): These solvents are polar but lack O-H or N-H bonds. They can accept hydrogen bonds from the carboxylic acid group and engage in dipole-dipole interactions, leading to an expectation of moderate to good solubility.[4][5]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The nonpolar hydrocarbon chain of this compound will have some affinity for these solvents, but the highly polar carboxylic acid group will significantly limit its solubility.[2]

The presence of the bromine atom and the double bond introduces additional polarity and polarizability to the molecule, which can enhance interactions with polar solvents.[5]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system.

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_quantification Quantification prep1 Weigh excess this compound prep2 Add to a known volume of solvent in a vial prep1->prep2 1. equil1 Seal vials and place in a constant temperature shaker prep2->equil1 2. equil2 Agitate for a predetermined time (e.g., 24-48 hours) equil1->equil2 3. sep1 Allow vials to stand to let undissolved solid settle equil2->sep1 4. sep2 Centrifuge to ensure complete separation sep1->sep2 5. anal1 Carefully withdraw an aliquot of the supernatant sep2->anal1 6. anal2 Dilute the aliquot with a suitable solvent anal1->anal2 7. anal3 Analyze the diluted sample by HPLC or GC anal2->anal3 8. quant1 Determine the concentration from a calibration curve anal3->quant1 9. quant2 Calculate the solubility (e.g., in mg/mL or mol/L) quant1->quant2 10.

Figure 1: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology
  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. For a more complete separation, centrifuge the vials at a moderate speed.

  • Sample Analysis: Carefully withdraw a known volume of the clear supernatant from each vial, taking care not to disturb the solid at the bottom. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC or GC method.[6] A calibration curve prepared with known concentrations of this compound should be used to determine the concentration of the saturated solution.

  • Calculation: From the determined concentration and the dilution factor, calculate the solubility of this compound in each solvent.

Inferred Qualitative Solubility Profile

Based on the theoretical principles discussed and data for structurally similar compounds, the following qualitative solubility profile for this compound can be inferred.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolSolubleStrong hydrogen bonding interactions between the carboxylic acid group and the solvent.[3]
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)Soluble to Moderately SolubleDipole-dipole interactions and hydrogen bond acceptance by the solvent.[4][5]
Halogenated Dichloromethane, ChloroformModerately SolubleFavorable dipole-dipole interactions and dispersion forces.
Ethers Diethyl ether, Tetrahydrofuran (THF)Slightly SolubleThe ether oxygen can act as a hydrogen bond acceptor, but the overall polarity is lower.
Aromatic Toluene, BenzeneSparingly SolubleLimited interaction with the polar carboxylic acid group, primarily driven by van der Waals forces with the alkyl chain.[2]
Nonpolar Aliphatic Hexane, CyclohexaneInsolubleMismatch in polarity; strong solute-solute interactions (hydrogen bonding) are not overcome by weak solute-solvent interactions.[2]

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This relationship should be determined experimentally for each solvent system.[5]

  • Purity of the Compound: Impurities can affect the measured solubility. It is crucial to use a highly purified sample of this compound for accurate determinations.

  • pH (in aqueous systems): While this guide focuses on organic solvents, it's important to note that the solubility of this compound in aqueous solutions will be highly pH-dependent. In basic solutions, the carboxylic acid will deprotonate to form a more soluble carboxylate salt.

Safety and Handling

This compound and many of the organic solvents mentioned are hazardous.[7][8][9] Always consult the Safety Data Sheet (SDS) before handling these chemicals.[7][8][9] Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8][9]

Conclusion

While specific, quantitative solubility data for this compound remains to be extensively published, a strong understanding of its likely behavior in various organic solvents can be established through the application of fundamental chemical principles. This technical guide provides a comprehensive framework for researchers and developers, from theoretical prediction to a robust experimental protocol for quantitative determination. The insights provided herein are intended to empower scientists to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating the path from discovery to application.

References

  • Unknown. (2023, August 31). Solubility of Organic Compounds.
  • Sigma-Aldrich. (n.d.). 6-Heptenoic acid 99.
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  • Schröder, B., Santos, L. M. N. B. F., Marrucho, I. M., & Coutinho, J. A. P. (2010). Prediction of aqueous solubilities of solid carboxylic acids with COSMO-RS. Fluid Phase Equilibria, 289(2), 140-147.
  • Alfa Aesar. (2009, September 21).
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  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
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  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility.
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  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
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  • Sigma-Aldrich. (n.d.). 6-Bromohexanoic acid 97.
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Methodological & Application

Application Notes & Protocols: Synthesis of 6-Bromo-6-heptenoic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 6-bromo-6-heptenoic acid esters, valuable intermediates in organic synthesis and drug discovery. The guide is structured to provide not only procedural steps but also the underlying chemical principles and rationale for methodological choices, ensuring a deep and applicable understanding for the practicing scientist.

Introduction: Significance of this compound Esters

This compound and its corresponding esters are versatile bifunctional molecules. The vinyl bromide moiety serves as a handle for a variety of powerful cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of complex carbon frameworks. The ester functionality, on the other hand, can be readily hydrolyzed to the corresponding carboxylic acid or converted into other functional groups, making these compounds attractive building blocks for the synthesis of natural products, pharmaceuticals, and materials.

The overall synthetic strategy is a two-part process: first, the synthesis of the this compound precursor, followed by its esterification.

Part I: Synthesis of the Precursor: this compound

The most direct and reliable method to synthesize the vinyl bromide precursor involves a Wittig-type olefination reaction on a readily available keto-acid. Specifically, this involves the reaction of a 6-oxoheptanoic acid derivative with a brominating phosphonium ylide. This approach is favored due to its high functional group tolerance and generally good yields.

Reaction Principle: The Corey-Fuchs Reaction

The transformation of a ketone to a gem-dibromoalkene, which can be subsequently converted to a terminal alkyne or, as in this case, used to generate a monobromoalkene, is an extension of the Corey-Fuchs reaction.[1][2] The reaction begins with the generation of a phosphorus ylide from triphenylphosphine and carbon tetrabromide.[1] This ylide then reacts with the ketone to form a dibromo-olefin. For the synthesis of the target molecule, a monobromination is desired, which can be achieved under carefully controlled conditions.

The overall workflow for the synthesis is depicted below:

G cluster_0 Part I: Precursor Synthesis cluster_1 Part II: Esterification A 6-Oxoheptanoic Acid C Wittig-type Reaction A->C B Phosphonium Ylide Generation (PPh3 + CBr4) B->C D This compound C->D Yields: Moderate to High E This compound G Esterification Reaction E->G F Alcohol (R-OH) F->G H This compound Ester G->H Various Methods

Sources

Application Notes and Protocols for the Atom Transfer Radical Polymerization of "6-Bromo-6-heptenoic acid" Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Functional Polymers for Advanced Applications

Atom Transfer Radical Polymerization (ATRP) has emerged as a powerful technique for the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and diverse architectures. This level of control is paramount in the development of advanced materials for biomedical applications, including drug delivery systems, tissue engineering scaffolds, and biocompatible coatings. The incorporation of functional monomers, such as derivatives of "6-Bromo-6-heptenoic acid," allows for the introduction of reactive handles along the polymer backbone, enabling post-polymerization modification and the conjugation of bioactive molecules.

This application note provides a comprehensive guide to the synthesis and polymerization of this compound derivatives via ATRP. We will delve into the critical aspects of monomer protection, polymerization protocols, deprotection strategies, and polymer characterization, offering field-proven insights and detailed methodologies to empower researchers in their pursuit of novel functional polymers.

The Challenge and Strategy: The Importance of Protecting Groups

Direct polymerization of monomers containing acidic protons, such as carboxylic acids, can be problematic in ATRP. The acidic proton can interfere with the catalyst complex, leading to poor control over the polymerization and low initiator efficiency. To circumvent this, a common and effective strategy is the use of protecting groups for the carboxylic acid functionality.[1]

In this guide, we will focus on the use of a tert-butyl ester as the protecting group for this compound. The tert-butyl group is robust under polymerization conditions and can be readily removed post-polymerization under acidic conditions to yield the desired poly(this compound).[1][2]

Experimental Workflow Overview

The overall experimental workflow for the ATRP of this compound derivatives involves three key stages:

  • Monomer Synthesis: Protection of the carboxylic acid group of this compound as a tert-butyl ester.

  • Atom Transfer Radical Polymerization (ATRP): Controlled polymerization of the protected monomer to yield poly(tert-butyl 6-bromo-6-heptenoate).

  • Deprotection: Removal of the tert-butyl protecting groups to afford the final functional polymer, poly(this compound).

Part 1: Monomer Synthesis - Protection of this compound

Objective: To synthesize tert-butyl 6-bromo-6-heptenoate, the protected monomer for ATRP.

Causality: The esterification of the carboxylic acid with a tert-butyl group prevents the acidic proton from interfering with the ATRP catalyst system. Several methods can be employed for tert-butylation of carboxylic acids.[3][4][5] A common approach involves the reaction with tert-butyl acetate in the presence of a strong acid catalyst.[2]

Protocol 1: Synthesis of tert-butyl 6-bromo-6-heptenoate

Materials:

  • This compound

  • tert-Butyl acetate

  • Perchloric acid (HClO₄) or a strong acidic ion exchange resin

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a sufficient amount of tert-butyl acetate, which acts as both a reagent and a solvent.

  • Cool the mixture in an ice bath.

  • Slowly add a catalytic amount of perchloric acid. Alternatively, a strong acidic ion exchange resin can be used for a more environmentally friendly and easily separable catalyst.[3]

  • Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure tert-butyl 6-bromo-6-heptenoate.

Characterization:

  • ¹H NMR: Confirm the presence of the tert-butyl group (singlet around 1.4 ppm) and the vinyl protons (around 5.4-5.6 ppm).

  • ¹³C NMR: Confirm the presence of the quaternary carbon of the tert-butyl group (around 80 ppm) and the carbonyl carbon of the ester (around 172 ppm).

  • FT-IR: Observe the characteristic C=O stretching frequency of the ester at approximately 1730 cm⁻¹.

Part 2: Atom Transfer Radical Polymerization (ATRP)

Objective: To synthesize poly(tert-butyl 6-bromo-6-heptenoate) with controlled molecular weight and low polydispersity.

Causality: The choice of initiator, catalyst, ligand, and solvent is crucial for a well-controlled ATRP. For vinyl monomers, a copper(I) bromide (CuBr) catalyst with a nitrogen-based ligand like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) is a robust system.[6][7] Ethyl α-bromoisobutyrate (EBiB) is a common and efficient initiator.

Protocol 2: ATRP of tert-butyl 6-bromo-6-heptenoate

Materials:

  • tert-butyl 6-bromo-6-heptenoate (monomer)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole or another suitable solvent

  • Methanol

  • Schlenk flask and line

  • Syringes

  • Magnetic stirrer and hotplate

Procedure (conducted under an inert atmosphere using Schlenk techniques):

  • To a Schlenk flask, add CuBr (1 equivalent relative to initiator).

  • Seal the flask, and evacuate and backfill with nitrogen three times.

  • Add anisole (as solvent) and the monomer, tert-butyl 6-bromo-6-heptenoate (e.g., 100 equivalents).

  • In a separate vial, prepare a solution of the initiator, EBiB (1 equivalent), and the ligand, PMDETA (1 equivalent), in anisole.

  • Degas both the monomer solution and the initiator/ligand solution by three freeze-pump-thaw cycles.

  • Using a nitrogen-purged syringe, add the initiator/ligand solution to the monomer solution.

  • Place the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir.

  • Monitor the polymerization by taking samples periodically to determine monomer conversion (via ¹H NMR) and molecular weight evolution (via Gel Permeation Chromatography - GPC).

  • Once the desired conversion is reached, quench the polymerization by opening the flask to air and diluting with a suitable solvent like tetrahydrofuran (THF).

  • To remove the copper catalyst, pass the polymer solution through a short column of neutral alumina.

  • Precipitate the polymer by adding the solution dropwise into a large volume of cold methanol.

  • Collect the polymer by filtration and dry under vacuum to a constant weight.

Quantitative Data Summary:

ParameterRecommended RangePurpose
[Monomer]/[Initiator]25:1 to 500:1Controls the target molecular weight.
[Initiator]/[CuBr]/[Ligand]1:1:1Stoichiometry for the catalyst system.
SolventAnisole, Toluene, etc.To solubilize reactants and control viscosity.
Temperature60 - 90 °CInfluences the rate of polymerization.

Part 3: Deprotection of the Polymer

Objective: To remove the tert-butyl protecting groups to yield poly(this compound).

Causality: The tert-butyl ester is labile to strong acids. Two effective methods are presented here. The traditional method uses trifluoroacetic acid (TFA) in dichloromethane (DCM).[8] A more recent and potentially cleaner method utilizes hydrochloric acid (HCl) in hexafluoroisopropanol (HFIP).[9]

Protocol 3a: Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • Poly(tert-butyl 6-bromo-6-heptenoate)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

  • Standard glassware

Procedure:

  • Dissolve the poly(tert-butyl 6-bromo-6-heptenoate) in DCM in a round-bottom flask.

  • Add an equal volume of TFA to the solution (a 1:1 v/v mixture of DCM and TFA).[10]

  • Stir the reaction mixture at room temperature for 2-5 hours. Monitor the deprotection by ¹H NMR by observing the disappearance of the tert-butyl signal.

  • Once the reaction is complete, remove the DCM and TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene can aid in the complete removal of TFA.[10]

  • Precipitate the resulting polymer, poly(this compound), in cold diethyl ether.

  • Collect the polymer by filtration and dry under vacuum.

Protocol 3b: Deprotection using Hydrochloric Acid (HCl) in Hexafluoroisopropanol (HFIP)

Materials:

  • Poly(tert-butyl 6-bromo-6-heptenoate)

  • Hexafluoroisopropanol (HFIP)

  • Concentrated Hydrochloric Acid (HCl)

  • Cold diethyl ether

  • Standard glassware

Procedure:

  • Prepare a 0.1 N solution of HCl in HFIP. Caution: HFIP is a corrosive and volatile solvent. Handle in a fume hood with appropriate personal protective equipment.

  • Dissolve the poly(tert-butyl 6-bromo-6-heptenoate) in the HCl/HFIP solution.

  • Stir the mixture at room temperature for 4 hours.[9]

  • Monitor the deprotection by ¹H NMR.

  • Once complete, precipitate the polymer in cold diethyl ether.

  • Collect the polymer by filtration and dry under vacuum.

Part 4: Polymer Characterization

Objective: To confirm the structure, molecular weight, and polydispersity of the synthesized polymers.

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Used to confirm the chemical structure of the monomer and polymers. Key signals to monitor include the disappearance of the tert-butyl peak after deprotection and the presence of the polymer backbone protons.

    • ¹³C NMR: Provides further structural confirmation.

  • Gel Permeation Chromatography (GPC):

    • Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A PDI close to 1.1 is indicative of a well-controlled polymerization.

Expected Characterization Data Summary:

PolymerTechniqueExpected Key Observations
Poly(tert-butyl 6-bromo-6-heptenoate)¹H NMRBroad signals for the polymer backbone; a sharp singlet around 1.4 ppm for the tert-butyl protons.
GPCMonomodal peak with low PDI (typically < 1.3).
Poly(this compound)¹H NMRDisappearance of the tert-butyl signal; appearance of a broad signal for the carboxylic acid proton (>10 ppm).
GPCShift in retention time corresponding to the change in hydrodynamic volume after deprotection.

Visualization of Key Processes

ATRP Mechanism

ATRP_Mechanism Initiator (R-X) Initiator (R-X) Radical (R•) Radical (R•) Initiator (R-X)->Radical (R•) k_act Catalyst (Cu(I)L) Catalyst (Cu(I)L) Deactivator (Cu(II)XL) Deactivator (Cu(II)XL) Radical (R•)->Deactivator (Cu(II)XL) k_deact Propagating Polymer (P_n•) Propagating Polymer (P_n•) Radical (R•)->Propagating Polymer (P_n•) + n(Monomer) Monomer (M) Monomer (M) Dormant Polymer (P_n-X) Dormant Polymer (P_n-X) Dormant Polymer (P_n-X)->Propagating Polymer (P_n•) k_act Propagating Polymer (P_n•)->Dormant Polymer (P_n-X) k_deact

Caption: Generalized mechanism of Atom Transfer Radical Polymerization (ATRP).

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Deprotection & Final Product This compound This compound Protection (tert-butylation) Protection (tert-butylation) This compound->Protection (tert-butylation) tert-butyl acetate, H⁺ tert-butyl 6-bromo-6-heptenoate tert-butyl 6-bromo-6-heptenoate Protection (tert-butylation)->tert-butyl 6-bromo-6-heptenoate ATRP ATRP tert-butyl 6-bromo-6-heptenoate->ATRP EBiB, CuBr/PMDETA Poly(tert-butyl 6-bromo-6-heptenoate) Poly(tert-butyl 6-bromo-6-heptenoate) ATRP->Poly(tert-butyl 6-bromo-6-heptenoate) Deprotection Deprotection Poly(tert-butyl 6-bromo-6-heptenoate)->Deprotection TFA/DCM or HCl/HFIP Poly(this compound) Poly(this compound) Deprotection->Poly(this compound)

Caption: Step-by-step workflow for the synthesis of poly(this compound).

References

  • Li, B., Berliner, M., Buzon, R., Chiu, C. K.-F., Colgan, S. T., Kaneko, T., Keene, N., Kissel, W., Le, T., Leeman, K. R., Marquez, B., Morris, R., Newell, L., Wunderwald, S., Witt, M., Weaver, J., Zhang, Z., & Zhang, Z. (2006). Aqueous Phosphoric Acid as an Effective, Environmentally Benign, Selective, and Mild Reagent for the Deprotection of tert-Butyl Carbamates, tert-Butyl Esters, and tert-Butyl Ethers. The Journal of Organic Chemistry, 71(24), 9045–9050. [Link]

  • Matos, R. A. F. (2006). Controlled Radical Polymerization (ATRP and CMRP) of Vinyl Monomer Mediated by Cobalt(II/III) Complexes. Repositório Institucional da Universidade de Lisboa. [Link]

  • (Placeholder for additional relevant reference if found)
  • Aapptec. (2013, January 28). Cleavage and Final Deprotection with Dilute HCl in Fluoro Alcohol. Aapptec Peptides. [Link]

  • (Placeholder for additional relevant reference if found)
  • (Placeholder for additional relevant reference if found)
  • Stetsenko, D. A., & Palladino, G. (2011). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Angewandte Chemie International Edition, 50(1), 112-115. [Link]

  • (Placeholder for additional relevant reference if found)
  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(10), 6932–6938. [Link]

  • (Placeholder for additional relevant reference if found)
  • Namba, K., Kayano, K., & Ogasa, C. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett. [Link]

  • Kayano, K., Suzuki, M., Murata, Y., & Namba, K. (2024). Mugineic Acids: Natural Product Chemistry Contributing to Environmental Issues. The Journal of Organic Chemistry. [Link]

  • (Placeholder for additional relevant reference if found)
  • van der Vorm, S., Hansen, T., van Hengst, T., van der Marel, G. A., Overkleeft, H. S., & Codée, J. D. C. (2015). Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. The Journal of Organic Chemistry, 80(16), 8234–8245. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

  • Gaynor, S. G., Edelman, S., & Matyjaszewski, K. (1996). Preparation of Hyperbranched Polyacrylates by Atom Transfer Radical Polymerization. 1. Acrylic AB* Monomers in “Living” Radical Polymerization. Macromolecules, 29(4), 1079–1081. [Link]

  • (Placeholder for additional relevant reference if found)
  • (Placeholder for additional relevant reference if found)
  • Reddy, T. S., Rao, M. R., & Iqbal, J. (2007). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Journal of Medicinal Chemistry, 50(12), 2769–2776. [Link]

  • (Placeholder for additional relevant reference if found)
  • Tao, Y., Dan, M., Wang, X., & Zhang, X. (2018). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. [Link]

Sources

Troubleshooting & Optimization

Optimizing catalyst selection for Suzuki coupling of "6-Bromo-6-heptenoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we are dedicated to helping you overcome challenges in complex organic transformations. This guide focuses on a particularly nuanced application: the Suzuki-Miyaura cross-coupling of 6-Bromo-6-heptenoic acid.

The presence of both a vinyl bromide and a free carboxylic acid on the same molecule presents unique challenges that require careful optimization of the catalytic system. This document provides in-depth, experience-driven advice in a question-and-answer format to guide you through catalyst selection, reaction optimization, and troubleshooting.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is paramount to effective troubleshooting. The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that involves three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The presence of a carboxylic acid can interfere with these steps, particularly the transmetalation, which is base-mediated.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII_complex R¹-Pd(II)Ln(X) OxAdd->PdII_complex Transmetalation Transmetalation PdII_R1R2 R¹-Pd(II)Ln(R²) Transmetalation->PdII_R1R2 RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² RedElim->Product R1X R¹-X (this compound) R1X->OxAdd R2B R²-B(OR)₂ (Boronic Acid/Ester) R2B->Transmetalation Base Base Base->Transmetalation Troubleshooting_Workflow Start Low Yield or No Reaction Check_Catalyst Is the catalyst system active enough? (e.g., using PPh3) Start->Check_Catalyst Upgrade_Ligand ACTION: Switch to Buchwald ligand (SPhos, XPhos) or NHC. Check_Catalyst->Upgrade_Ligand  No Check_Base Is the base appropriate for the -COOH group and soluble? Check_Catalyst->Check_Base  Yes Change_Base ACTION: Switch to K3PO4 or Cs2CO3. Ensure >3 equivalents. Check_Base->Change_Base  No Check_Side_Products Are specific side products observed? Check_Base->Check_Side_Products  Yes Homocoupling Homocoupling of Boronic Acid Check_Side_Products->Homocoupling  Yes Debromination Debromination of Starting Material Check_Side_Products->Debromination  Yes Degas ACTION: Improve degassing procedure (e.g., freeze-pump-thaw cycles). Homocoupling->Degas Solvent_Source ACTION: Check solvent/reagent purity. Consider a hydride source for debromination. Debromination->Solvent_Source

Caption: A troubleshooting workflow for common issues in the Suzuki coupling.

Q5: I'm getting a lot of homocoupling of my boronic acid. What causes this and how can I prevent it?

A5: Homocoupling (R²-B(OR)₂ → R²-R²) is a common side reaction, often indicating the presence of oxygen in your reaction mixture or issues with the palladium catalyst's oxidation state. [3]

  • Mechanism: Oxygen can oxidize the Pd(0) catalyst to Pd(II). These Pd(II) species can then catalyze the homocoupling of the boronic acid. [3]* Prevention:

    • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated. Standard procedure is to bubble argon or nitrogen through the solvent for 30-60 minutes. For best results, use three freeze-pump-thaw cycles.

    • Use a Pd(0) Source: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes reduce homocoupling compared to Pd(II) sources which require in-situ reduction.

    • Control Stoichiometry: Ensure you are not using a vast excess of the boronic acid (1.1-1.3 equivalents is typical).

Q6: I'm observing debromination of my starting material. What's happening?

A6: Debromination (R¹-Br → R¹-H) is a side reaction where the vinyl bromide is reduced to the corresponding alkene. [3]

  • Mechanism: After oxidative addition, the R¹-Pd(II)-Br complex can react with a hydride source in the reaction mixture. This is followed by reductive elimination of R¹-H. [3]* Potential Hydride Sources: The source of the hydride can be subtle. It can come from trace water, the solvent (especially alcohols or THF), or certain bases or additives.

  • Prevention:

    • Use Anhydrous Solvents: Ensure your solvents are rigorously dried.

    • Avoid Amine Bases: Amine bases can sometimes be a source of hydrides. [3]Stick to inorganic bases.

    • Re-evaluate Solvent: If using THF, consider switching to dioxane or toluene, which can be less prone to acting as a hydride source.

Data & Protocols

Table 1: Recommended Starting Conditions for Screening
ParameterRecommendationRationale & Key Considerations
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Pd₂(dba)₃ is a Pd(0) source, avoiding the need for in-situ reduction. Pd(OAc)₂ is air-stable and common but requires reduction.
Ligand SPhos (2-4 mol%) or XPhos (2-4 mol%)Highly active, electron-rich, and bulky ligands that promote efficient coupling of vinyl halides. [4]
Base K₃PO₄ (3-4 equivalents)Mild and effective for base-sensitive substrates. Must use >2 eq. to account for the acidic proton and drive the reaction. [4]
Boronic Acid/Ester 1.2 equivalentsA slight excess drives the reaction to completion. Boronate esters can be used for improved stability and purification. [4]
Solvent Dioxane or Toluene, with 10-20% WaterAprotic solvents are standard. A small amount of water can aid in dissolving the inorganic base and accelerating the reaction.
Temperature 80-100 °CA good starting point to ensure sufficient reaction rates without causing thermal decomposition.
Experimental Protocol: General Screening Procedure

This protocol is designed for a small-scale reaction (e.g., 0.1 mmol) to test the feasibility and identify promising conditions.

  • Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the boronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.01 eq.) and the ligand (e.g., SPhos, 0.02 eq.) in a small amount of the reaction solvent. Add this catalyst solution to the main reaction vial.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/Water 4:1) via syringe to achieve a concentration of approximately 0.1 M with respect to the starting bromide.

  • Reaction: Place the vial in a pre-heated oil bath or heating block at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing by TLC, LC-MS, or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid product, then extract with the organic solvent. Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

References

Sources

Navigating the Critical Choice of Base for Cross-Coupling of 6-Bromo-6-heptenoic acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the cross-coupling of 6-Bromo-6-heptenoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of performing cross-coupling reactions on this bifunctional molecule. The presence of both a vinyl bromide and a carboxylic acid group within the same substrate presents unique challenges, with the selection of the appropriate base being a critical determinant of reaction success. This document provides in-text citations and a comprehensive reference list to support its recommendations.

Frequently Asked Questions (FAQs)

Q1: Why is base selection so critical when working with this compound?

A1: The choice of base is paramount due to the dual functionality of your substrate. The base must be sufficiently strong to facilitate the desired cross-coupling reaction's catalytic cycle, but its interaction with the acidic carboxylic acid proton can significantly impact the reaction environment. An inappropriate base can lead to poor solubility of the carboxylate salt, catalyst inhibition, or unwanted side reactions.

Q2: Will the carboxylic acid interfere with the cross-coupling reaction?

A2: The carboxylic acid will be deprotonated by the base to form a carboxylate salt. This is an unavoidable reaction. The key is to manage the consequences of this deprotonation. While the carboxylate itself is generally compatible with many cross-coupling conditions, issues can arise from the solubility of the resulting salt. Furthermore, in some cases, carboxylates can interact with the palladium catalyst, potentially leading to undesired pathways like decarboxylation, although this is less common with aliphatic carboxylic acids under typical cross-coupling conditions.[1]

Q3: Do I need to protect the carboxylic acid group before performing the cross-coupling?

A3: While protecting the carboxylic acid as an ester is a viable strategy to circumvent issues related to the free acid, it is often not necessary and adds extra steps to your synthesis.[1] With the correct choice of base and solvent system, successful cross-coupling can be achieved with the free carboxylic acid. This guide focuses on strategies for direct coupling without protection.

Q4: Which cross-coupling reactions are most suitable for this compound?

A4: The vinyl bromide moiety of this compound makes it a suitable substrate for several palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester. This is often a good first choice due to the high functional group tolerance of the reaction.[2][3]

  • Heck Coupling: Reaction with an alkene.

  • Sonogashira Coupling: Reaction with a terminal alkyne.[4][5]

  • Stille Coupling: Reaction with an organostannane. While effective, the toxicity of tin reagents is a significant drawback.[6][7]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Potential Cause Explanation Recommended Solution(s)
Inappropriate Base Strength The base may be too weak to effectively promote the catalytic cycle. For Suzuki couplings, the base is required to activate the boronic acid.[8] For Heck and Sonogashira couplings, it neutralizes the HBr formed.Switch to a stronger base. For example, if you are using a carbonate like K₂CO₃, consider trying a phosphate like K₃PO₄. Refer to the Base Selection Table below for pKa values.
Poor Solubility of the Carboxylate Salt Upon deprotonation, the resulting carboxylate salt may precipitate from the reaction mixture, effectively taking your starting material out of the solution phase and preventing it from reacting.[1]Change the solvent system to one that can better solvate ionic species. Aprotic polar solvents like DMF or the use of a co-solvent system (e.g., Toluene/Water) can be beneficial.[9] Consider using a base with a larger, more lipophilic cation (e.g., Cs₂CO₃ instead of K₂CO₃) to improve solubility in organic solvents.
Catalyst Inhibition The carboxylate may be coordinating to the palladium center and inhibiting its catalytic activity.The addition of specific ligands can mitigate this. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands can often overcome substrate-based inhibition.[10]
Problem 2: Observation of Significant Side Products
Potential Cause Explanation Recommended Solution(s)
Homocoupling of the Coupling Partner In Suzuki reactions, homocoupling of the boronic acid can occur, especially if the reaction is sluggish or if there are issues with the oxidative addition or transmetalation steps.[11]Ensure your reaction is thoroughly degassed to remove oxygen, which can promote homocoupling.[11] Adjusting the stoichiometry of the boronic acid (a slight excess is typical) and ensuring efficient stirring can also help.
Dehalogenation of Starting Material The vinyl bromide can be reduced to the corresponding alkene, resulting in the loss of your starting material.This can be caused by certain bases or by side reactions involving the palladium catalyst. Using a milder base or ensuring anhydrous conditions can sometimes mitigate this.
Isomerization of the Double Bond Palladium catalysts can sometimes catalyze the isomerization of the terminal double bond to an internal, more stable position.[12][13]The choice of ligand is critical here. Using ligands that favor reductive elimination over β-hydride elimination and re-insertion can suppress isomerization. Shorter reaction times and lower temperatures can also be beneficial.
Decarboxylation While less common for aliphatic carboxylic acids, under certain conditions, particularly at high temperatures, palladium can catalyze decarboxylation.[14][15]If decarboxylation is suspected, try running the reaction at a lower temperature. The choice of palladium source and ligands can also influence this side reaction.

Base Selection for Cross-Coupling of this compound

The ideal base for your reaction will depend on the specific cross-coupling reaction you are performing and the nature of your coupling partner. The following table provides a comparison of commonly used bases.

Base Type Approx. pKa of Conjugate Acid (in water) Solubility Characteristics Recommended for Comments
K₂CO₃ Inorganic Carbonate10.3Soluble in water, sparingly soluble in many organic solvents.Suzuki, HeckA good starting point. Often used in biphasic solvent systems (e.g., Toluene/H₂O).
Cs₂CO₃ Inorganic Carbonate10.3More soluble in organic solvents than K₂CO₃.Suzuki, HeckThe larger cation can improve the solubility of the carboxylate salt in organic media.
K₃PO₄ Inorganic Phosphate12.3Soluble in water, sparingly soluble in many organic solvents.SuzukiA stronger base than carbonates, often effective when carbonates fail.[16]
NaOH, KOH Inorganic Hydroxide15.7Soluble in water and lower alcohols.SuzukiStrong bases that can be effective but may promote side reactions. Use with caution.
Et₃N (Triethylamine) Organic Amine10.8Soluble in most organic solvents.Heck, SonogashiraA common choice for Heck and Sonogashira reactions where it acts as an acid scavenger.
DIPEA (Diisopropylethylamine) Organic Amine11.0Soluble in most organic solvents.Heck, SonogashiraA non-nucleophilic amine base, useful when the nucleophilicity of triethylamine is a concern.

pKa values are approximate and can vary depending on the solvent.[17][18][19]

Decision-Making Flowchart for Base Selection

This flowchart can guide you through the process of selecting an appropriate base for your cross-coupling reaction.

BaseSelection start Start: Cross-Coupling of This compound reaction_type Which cross-coupling reaction? start->reaction_type suzuki Suzuki Coupling reaction_type->suzuki Suzuki heck_sono Heck or Sonogashira Coupling reaction_type->heck_sono Heck/Sonogashira stille Stille Coupling reaction_type->stille Stille suzuki_base Start with K₂CO₃ or Cs₂CO₃ in a biphasic solvent system (e.g., Toluene/H₂O). suzuki->suzuki_base heck_sono_base Use an amine base like Et₃N or DIPEA in an aprotic polar solvent (e.g., DMF). heck_sono->heck_sono_base suzuki_troubleshoot Low yield or solubility issues? suzuki_base->suzuki_troubleshoot suzuki_stronger_base Switch to a stronger base like K₃PO₄. suzuki_troubleshoot->suzuki_stronger_base Yes stille_base Stille couplings are often run under neutral or mildly basic conditions. Base may not be required, but additives like LiCl are common.

Caption: A decision-making flowchart for selecting a base for the cross-coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol is a general starting point and may require optimization for your specific setup and scale.

Materials:

  • This compound

  • Phenylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) (3 equivalents)

  • Toluene

  • Deionized Water

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 equivalent), phenylboronic acid (1.2 equivalents), and K₂CO₃ (3 equivalents).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add toluene and deionized water in a 4:1 ratio (e.g., 8 mL of toluene and 2 mL of water for a 1 mmol scale reaction). The mixture should be stirred to ensure good mixing.

  • Degassing: Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[10]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product. Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • The Suzuki Reaction - Myers Group, Harvard University. (n.d.). Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (2024). Retrieved from [Link]

  • Parallel Palladium-Catalyzed Synthesis of Carboxylic Acids from Aryl Iodides, Bromides, and Vinyl Triflates Using Acetic Anhydride and Formate Anion as an External Condensed Source of Carbon Monoxide - NIH. (2025). Retrieved from [Link]

  • Stille Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Carboxylic acid and Cross Coupling reactions. : r/OrganicChemistry - Reddit. (2022). Retrieved from [Link]

  • On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride | ACS Catalysis - ACS Publications. (2021). Retrieved from [Link]

  • Palladium-catalysed alkene chain-running isomerization - RSC Publishing. (2015). Retrieved from [Link]

  • Bordwell pKa Table - Organic Chemistry Data. (n.d.). Retrieved from [Link]

  • Table of Acids with Ka and pKa Values - CLAS. (n.d.). Retrieved from [Link]

  • Stille Coupling - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Palladium-catalysed alkene chain-running isomerization - PMC - NIH. (2015). Retrieved from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing). (2021). Retrieved from [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (2018). Retrieved from [Link]

  • On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride | Journal Article | PNNL. (2021). Retrieved from [Link]

  • The Stille Reaction - Myers Group, Harvard University. (n.d.). Retrieved from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. (2007). Retrieved from [Link]

  • Cross-Coupling Reactions of Alkenylsilanols with Fluoroalkylsulfonates: Development and Optimization of a Mild and Stereospecific Coupling Process - NIH. (2008). Retrieved from [Link]

  • A Pd-Catalyzed Site-Controlled Isomerization of Terminal Olefins | Organic Letters. (2020). Retrieved from [Link]

  • Palladium-catalyzed chemoselective decarboxylative coupling of alkynyl carboxylic acids with halogenated aryl triflates - Organic Chemistry Frontiers (RSC Publishing). (2025). Retrieved from [Link]

  • Scheme 2 Suzuki–Miyaura cross-couplings of vinyl bromide 2 and various... - ResearchGate. (n.d.). Retrieved from [Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents - Chair of Analytical Chemistry. (2025). Retrieved from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds - RSC Publishing. (2019). Retrieved from [Link]

  • Synthesis of β-aryl vinyl bromides from α, β-unsaturated carboxylic acids by use of ethylenebis(N-methylimidazolium) ditribromide - ResearchGate. (2025). Retrieved from [Link]

  • Palladium(0)-Catalyzed Cis−Trans Alkene Isomerizations | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). Retrieved from [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts | Journal of the American Chemical Society. (2020). Retrieved from [Link]

  • The pKa Table Is Your Friend - Master Organic Chemistry. (2010). Retrieved from [Link]

  • Simple, efficient copper-free Sonogashira coupling of haloaryl carboxylic acids or unactivated aryl bromides with terminal alkynes | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? - ResearchGate. (2014). Retrieved from [Link]

  • Facile Pd(II)- and Ni(II)-Catalyzed Isomerization of Terminal Alkenes into 2-Alkenes. (n.d.). Retrieved from [Link]

  • Mild Aromatic Palladium-Catalyzed Protodecarboxylation: Kinetic Assessment of the Decarboxylative Palladation and the Protodepalladation Steps - PMC - NIH. (2014). Retrieved from [Link]

  • Sonogashira coupling - Wikipedia. (2024). Retrieved from [Link]

  • On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride (Journal Article) | OSTI.GOV. (2021). Retrieved from [Link]

  • pKa Values of Common Bases. (n.d.). Retrieved from [Link]

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Validation & Comparative

A Cost-Benefit Analysis of 6-Bromo-6-heptenoic Acid in Bioconjugation and Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to a Versatile Heterobifunctional Linker

For researchers, medicinal chemists, and professionals in drug development, the selection of an appropriate crosslinker is a critical decision that profoundly impacts the efficacy, stability, and cost of the final product. This guide provides an in-depth technical analysis of 6-Bromo-6-heptenoic acid , a heterobifunctional linker possessing both a carboxylic acid and a terminal vinyl bromide. We will objectively compare its performance with common alternatives, supported by plausible experimental data and a transparent cost analysis, to empower you to make informed decisions in your synthetic endeavors.

The Strategic Value of Heterobifunctional Linkers

In the realm of bioconjugation and advanced polymer synthesis, the ability to selectively and sequentially connect two different molecular entities is paramount. Heterobifunctional linkers, possessing two distinct reactive functional groups, are the molecular bridges that make this possible. The strategic choice of a linker dictates not only the success of the conjugation but also the properties of the resulting conjugate. This compound emerges as a compelling option due to its orthogonal reactivity, offering a carboxylic acid for standard amide bond formation and a vinyl bromide for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Synthesis of this compound: A Plausible and Cost-Effective Route

A key consideration for any synthetic building block is its accessibility. While not as commonly commercially available as some other linkers, this compound can be synthesized in a straightforward two-step process from the readily available 6-oxoheptanoic acid .[1]

Experimental Protocol: Synthesis of this compound

Step 1: Wittig-type Olefination

This protocol is based on the well-established Appel reaction for the conversion of ketones to vinyl bromides.[2]

  • Materials:

    • 6-Oxoheptanoic acid (1.0 eq)

    • Triphenylphosphine (PPh₃) (2.2 eq)

    • Carbon tetrabromide (CBr₄) (2.2 eq)

    • Dichloromethane (DCM), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexanes and Ethyl Acetate for chromatography

  • Procedure:

    • To a solution of triphenylphosphine (2.2 eq) in anhydrous dichloromethane at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add carbon tetrabromide (2.2 eq) portion-wise. Stir the resulting mixture for 15 minutes.

    • Add a solution of 6-oxoheptanoic acid (1.0 eq) in anhydrous dichloromethane to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford this compound.

  • Expected Yield: Based on similar transformations, a yield of 70-85% can be reasonably expected.

Causality Behind Experimental Choices:
  • The use of triphenylphosphine and carbon tetrabromide generates a phosphorus ylide in situ, which then reacts with the ketone functionality of 6-oxoheptanoic acid to form the vinyl bromide.

  • Anhydrous conditions are crucial to prevent the hydrolysis of the reactive intermediates.

  • The aqueous workup with sodium bicarbonate neutralizes any acidic byproducts.

Cost Analysis: this compound vs. Common Alternatives

A primary driver in the selection of a synthetic building block is its cost. The following table provides a comparative cost analysis based on the synthesis of this compound and the commercial prices of common alternative bifunctional linkers.

Reagent/LinkerSupplier ExamplePrice (USD)QuantityCost per gram (USD)
Synthesis of this compound ~100-150
6-Oxoheptanoic acidSigma-Aldrich[1]$453.101 g453.10
Apollo Scientific[3]£25.00 (~$31.50)5 g~6.30
TriphenylphosphineThermo Scientific[4]$52.2525 g2.09
Apollo Scientific[5]£20.00 (~$25.20)250 g~0.10
Carbon tetrabromideTCI Chemicals[6]$66.00100 g0.66
Lab Pro Inc.[7]$452.09100 g4.52
Alternative Linkers (Commercial)
Maleimide-PEG4-NHS esterBroadPharm~$300100 mg3000
6-Maleimidohexanoic acid N-hydroxysuccinimide esterSigma-Aldrich~$150100 mg1500
Azido-PEG4-NHS esterBroadPharm~$250100 mg2500
N3-C3-NHS esterMedchemExpress[8]$270100 mg2700

Analysis: The in-house synthesis of this compound presents a significantly more cost-effective option compared to commercially available bifunctional linkers, especially for large-scale applications. The starting materials are relatively inexpensive and the synthesis is straightforward.

Performance Comparison: Where Does this compound Shine?

The true value of a linker lies in its performance in conjugation reactions. Here, we compare the anticipated performance of this compound with established alternatives.

Reaction Chemistries:
  • This compound:

    • Carboxylic Acid: Can be activated (e.g., with EDC/NHS) to react with primary amines (e.g., lysine residues on proteins) to form stable amide bonds.[9]

    • Vinyl Bromide: Can participate in various reactions, including:

      • Heck Coupling: Palladium-catalyzed cross-coupling with alkenes.

      • Suzuki Coupling: Palladium-catalyzed cross-coupling with boronic acids.

      • Thiol-ene "Click" Reaction: Radical-mediated addition of thiols across the double bond. While not a traditional "click" reaction, it offers high efficiency and orthogonality.

      • Nucleophilic Vinylic Substitution: Reaction with certain nucleophiles under specific conditions.

  • Maleimide-based Linkers: Primarily react with free thiols (e.g., cysteine residues on proteins) via a Michael addition to form a stable thioether bond.[10]

  • Azide-based Linkers: Participate in "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[11][12]

Performance Metrics (Anticipated):
FeatureThis compoundMaleimide LinkersAzide Linkers (Click Chemistry)
Selectivity High for both ends with appropriate reaction conditions.Highly selective for thiols.Highly selective for alkynes.
Reaction Kinetics Amide formation is typically rapid. Vinyl bromide reactions can vary (Heck/Suzuki may require longer times/higher temps, thiol-ene can be rapid under UV initiation).Very rapid at physiological pH.CuAAC is very rapid. SPAAC is slower but copper-free.[13]
Stability of Linkage Amide bond is very stable. C-C bonds from cross-coupling are very stable. Thioether from thiol-ene is stable.Thioether bond is generally stable, but can undergo retro-Michael reaction under certain conditions.Triazole ring is exceptionally stable.
Orthogonality Excellent. Amide formation and vinyl bromide reactions are orthogonal to each other and many other functional groups.Good, but potential for reaction with other nucleophiles at high pH.Excellent. Azide and alkyne groups are bioorthogonal.
Cost-Effectiveness High (due to in-house synthesis).Moderate to High (commercial sources).High (commercial sources).

Application Showcase: Leveraging the Unique Advantages of this compound

The dual reactivity of this compound opens up a wide range of applications where sequential and site-specific modifications are required.

A. Antibody-Drug Conjugates (ADCs):

The carboxylic acid can be used to attach the linker to lysine residues on an antibody. The vinyl bromide can then be used to conjugate a cytotoxic drug that has been functionalized with a compatible group (e.g., a boronic acid for Suzuki coupling or a thiol for thiol-ene reaction).

ADC_Synthesis Antibody Antibody (with Lysine residues) ADC Antibody-Drug Conjugate Antibody->ADC Amide Bond Formation Linker This compound (activated NHS ester) Linker->ADC Drug Drug (with compatible functional group) Drug->ADC Cross-Coupling or Thiol-ene Reaction

Caption: Synthesis of an Antibody-Drug Conjugate.

B. Functionalized Polymers for Drug Delivery:

This compound can be incorporated into a polymer backbone via its carboxylic acid. The pendant vinyl bromide groups can then be used to attach targeting ligands, imaging agents, or drugs.

Polymer_Functionalization Monomer Monomer with This compound Polymerization Polymerization Monomer->Polymerization Polymer Polymer with pendant vinyl bromide groups Polymerization->Polymer Functionalization Post-polymerization Functionalization Polymer->Functionalization FunctionalizedPolymer Functionalized Polymer (e.g., with targeting ligands) Functionalization->FunctionalizedPolymer

Caption: Polymer functionalization workflow.

Conclusion and Future Outlook

This compound presents a compelling and cost-effective alternative to commercially available heterobifunctional linkers. Its straightforward synthesis from inexpensive starting materials makes it particularly attractive for large-scale applications. The orthogonal reactivity of the carboxylic acid and the vinyl bromide provides a versatile platform for the construction of complex bioconjugates and functionalized polymers.

While established linker technologies like maleimide and click chemistry-based systems offer rapid and highly specific reactions, the versatility of the vinyl bromide moiety in this compound allows for a broader range of subsequent chemical transformations. For research groups with the capacity for in-house synthesis, the economic and synthetic advantages of this linker are significant. As the demand for sophisticated bioconjugates and functional materials continues to grow, the strategic application of versatile and cost-effective building blocks like this compound will be instrumental in driving innovation.

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A Comparative Guide to the Synthesis of 6-Bromo-6-heptenoic Acid: Traditional vs. Green Chemistry Approaches

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of functionalized haloalkenes, such as 6-Bromo-6-heptenoic acid, is a critical process in the development of novel pharmaceuticals and complex molecular architectures. The bromine moiety serves as a versatile handle for subsequent cross-coupling reactions and other transformations, while the carboxylic acid provides a key site for amide bond formation or other derivatizations. However, traditional synthetic routes to such compounds often rely on hazardous reagents, harsh reaction conditions, and generate significant chemical waste. This guide provides a comparative analysis of a conventional synthetic approach to this compound alongside several emerging green chemistry alternatives, offering a deeper understanding of their respective methodologies, efficiencies, and environmental impacts.

The Conventional Approach: A Foundation with Environmental Drawbacks

A common strategy for the synthesis of terminal bromoalkenes from carboxylic acids is a two-step process involving the conversion of the corresponding terminal alkyne. This traditional route, while effective, often involves stoichiometric reagents and hazardous materials, contributing to a lower atom economy and a higher environmental footprint.

Traditional Synthesis Pathway: Hydrobromination of 6-Heptynoic Acid

A plausible and historically utilized method for the synthesis of this compound involves the hydrobromination of 6-heptynoic acid. This reaction typically proceeds via an electrophilic addition mechanism.

Reaction Scheme:

Experimental Protocol (Hypothetical Classical Approach):

  • Preparation of 6-Heptynoic Acid: 6-Heptynoic acid can be synthesized from 1-heptyne through carboxylation using a strong base like sodium amide followed by treatment with carbon dioxide.[1]

  • Hydrobromination: Dry hydrogen bromide gas is bubbled through a solution of 6-heptynoic acid in a suitable inert solvent, such as dichloromethane or acetic acid, often at low temperatures to control the reaction's exothermicity. The reaction mixture is then typically stirred for several hours until completion.

  • Workup and Purification: The reaction mixture is quenched with water, and the organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of dry HBr and an inert, anhydrous solvent is crucial to prevent the competing hydration of the alkyne and to avoid unwanted side reactions.

  • Low Temperature: The addition of HBr to an alkyne is an exothermic process. Maintaining a low temperature helps to control the reaction rate and minimize the formation of byproducts, such as the dibrominated alkane.

  • Purification: Column chromatography is often necessary to separate the desired product from unreacted starting material and any byproducts, ensuring the high purity required for subsequent applications.

Environmental and Safety Concerns:

This traditional approach presents several environmental and safety challenges. Hydrogen bromide is a corrosive and toxic gas. Chlorinated solvents like dichloromethane are suspected carcinogens and contribute to environmental pollution. The use of stoichiometric reagents and the need for extensive purification contribute to a significant amount of chemical waste, resulting in a high E-factor (Environmental Factor).[2]

Green Chemistry Alternatives: A Paradigm Shift in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[3] In the context of this compound synthesis, several innovative approaches offer significant advantages over traditional methods in terms of safety, efficiency, and environmental impact.

Catalytic Anti-Markovnikov Hydrobromination of Alkynes

A significant advancement in the synthesis of terminal bromoalkenes is the development of catalytic anti-Markovnikov hydrobromination of terminal alkynes. This method offers high regio- and stereoselectivity, providing the desired E-isomer in high yield under mild conditions.

Reaction Scheme:

Experimental Protocol Example (Adapted from Uehling et al.):

  • Catalyst Preparation: A copper(I) N-heterocyclic carbene (NHC) complex (e.g., [IPrCuCl]) is used as the catalyst.

  • Reaction Setup: To a solution of 6-heptynoic acid in a suitable solvent (e.g., THF), the copper catalyst, a hydride source (e.g., Ph₂SiH₂), and a brominating agent (e.g., (BrCl₂C)₂) are added. A mild base, such as potassium 2-tert-butylphenoxide, is also included as a catalyst turnover reagent.

  • Reaction Conditions: The reaction is typically carried out at room temperature and is often complete within an hour.

  • Workup and Purification: The reaction mixture is filtered through a short plug of silica gel and the solvent is removed under reduced pressure to afford the crude product, which is often of high purity, minimizing the need for extensive purification.

Causality and Green Advantages:

  • Catalytic Approach: The use of a catalyst in place of stoichiometric reagents significantly improves the atom economy of the reaction.[4]

  • Mild Conditions: The reaction proceeds at room temperature, reducing energy consumption.

  • High Selectivity: The catalytic system provides excellent control over the regioselectivity (anti-Markovnikov) and stereoselectivity (E-isomer), minimizing the formation of unwanted isomers and simplifying purification.

  • Reduced Waste: The high efficiency and selectivity of the reaction lead to a significant reduction in chemical waste, resulting in a lower E-factor.

Photocatalytic Decarboxylative Bromination

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions. Decarboxylative bromination of aliphatic carboxylic acids offers a direct route to alkyl bromides, and this methodology can be adapted for the synthesis of bromoalkenes.

Reaction Scheme:

(Note: This scheme depicts the decarboxylative bromination of a related unsaturated carboxylic acid to illustrate the concept, as a direct photocatalytic synthesis of this compound has not been explicitly detailed.)

Conceptual Experimental Protocol:

  • Reaction Setup: A solution of a suitable unsaturated carboxylic acid precursor, a photocatalyst (e.g., an iridium or organic dye catalyst), and a bromine source (e.g., N-bromosuccinimide or a bromide salt with an oxidant) in a suitable solvent is prepared in a reaction vessel transparent to visible light.

  • Irradiation: The reaction mixture is irradiated with visible light (e.g., blue LEDs) at room temperature.

  • Workup and Purification: After the reaction is complete, the solvent is removed, and the product is purified by standard methods.

Causality and Green Advantages:

  • Mild Conditions: The use of visible light as the energy source allows the reaction to be performed at ambient temperature, reducing energy consumption and avoiding the thermal degradation of sensitive functional groups.

  • Radical Mechanism: The reaction proceeds through a radical mechanism, which can offer different selectivity compared to ionic pathways.[5]

  • Potential for Renewable Feedstocks: This method could potentially utilize fatty acids derived from renewable biomass as starting materials.[6]

Enzymatic Halogenation

Biocatalysis offers an environmentally benign approach to chemical synthesis, utilizing enzymes to perform reactions with high selectivity under mild aqueous conditions. Halogenase enzymes can catalyze the regioselective and stereoselective halogenation of organic substrates.

Conceptual Approach:

While a specific halogenase for the direct synthesis of this compound has not been identified, the field of enzyme engineering is rapidly advancing. A hypothetical enzymatic approach would involve:

  • Enzyme Selection/Engineering: Identifying or engineering a halogenase enzyme that can accept 6-heptenoic acid or a suitable precursor as a substrate and regioselectively brominate the terminal position.

  • Reaction Conditions: The reaction would be carried out in an aqueous buffer at or near room temperature, with a bromide salt as the bromine source and an appropriate oxidizing agent if required by the enzyme's catalytic cycle.

  • Product Isolation: The product would be extracted from the aqueous medium using a bio-based solvent.

Causality and Green Advantages:

  • High Selectivity: Enzymes are known for their exceptional regio- and stereoselectivity, which can lead to the formation of a single desired product, eliminating the need for complex purification.[7]

  • Mild and Safe Conditions: Enzymatic reactions are typically performed in water at ambient temperature and pressure, eliminating the need for hazardous solvents and extreme conditions.

  • Renewable Resources: Enzymes are biodegradable and are produced from renewable resources.

Electrochemical Synthesis

Electrochemical methods offer a green and sustainable alternative to traditional synthesis by using electricity to drive chemical reactions, thereby avoiding the use of stoichiometric chemical oxidants or reductants.

Conceptual Approach for Bromination of 6-Heptenoic Acid:

An electrochemical approach could involve the anodic oxidation of a bromide salt to generate a reactive bromine species in situ, which then reacts with 6-heptenoic acid.

Conceptual Experimental Protocol:

  • Electrochemical Cell Setup: An undivided electrochemical cell is equipped with suitable electrodes (e.g., graphite anode and platinum cathode).

  • Reaction Mixture: A solution of 6-heptenoic acid and a bromide salt (e.g., sodium bromide) in a protic solvent mixture (e.g., acetonitrile/water) is placed in the cell. The bromide salt serves as both the bromine source and the supporting electrolyte.[8]

  • Electrolysis: A constant current is applied to the cell to initiate the reaction.

  • Workup and Purification: After the electrolysis is complete, the product is extracted and purified.

Causality and Green Advantages:

  • Elimination of Chemical Oxidants: The use of electricity as the "reagent" to generate the active brominating species avoids the need for stoichiometric chemical oxidants, which often produce hazardous byproducts.

  • In Situ Generation of Reagents: The reactive bromine species is generated in situ, minimizing the hazards associated with handling and storing bulk quantities of bromine.[9]

  • Mild Conditions: Electrochemical reactions can often be carried out at room temperature.

Comparative Analysis of Synthetic Routes

To provide a clear comparison of the different synthetic approaches, the following table summarizes key performance indicators and green chemistry metrics.

MetricTraditional HydrobrominationCatalytic HydrobrominationPhotocatalytic Bromination (Conceptual)Enzymatic Halogenation (Conceptual)Electrochemical Synthesis (Conceptual)
Starting Material 6-Heptynoic Acid6-Heptynoic AcidUnsaturated Carboxylic Acid6-Heptenoic Acid or precursor6-Heptenoic Acid
Key Reagents HBr gasCopper catalyst, Silane, Brominating agent, BasePhotocatalyst, Bromine sourceHalogenase enzyme, Bromide saltBromide salt, Electricity
Solvent Dichloromethane, Acetic AcidTHFAcetonitrile, DMFWater (Buffer)Acetonitrile/Water
Reaction Conditions Low temperatureRoom temperatureRoom temperature, Visible lightRoom temperature, AqueousRoom temperature
Yield Moderate to GoodHighPotentially HighPotentially HighPotentially Good to High
Selectivity Mixture of isomers possibleHigh (Anti-Markovnikov, E)Dependent on substrate and catalystHigh (Regio- and stereospecific)Dependent on conditions
Atom Economy [4]LowHighModerate to HighHighHigh
E-Factor [2]HighLowPotentially LowVery LowLow
Safety Hazards Corrosive/toxic gas, Hazardous solventsFlammable solvents, Metal catalystFlammable/toxic solventsMinimalElectrical hazard, Flammable solvents
Green Advantages FewCatalytic, Mild conditions, High selectivityUse of light, Mild conditionsAqueous media, Biodegradable catalystNo chemical oxidants, In situ reagent generation

Visualizing the Synthetic Pathways

The following diagrams illustrate the conceptual workflows for the traditional and a representative green synthesis of this compound.

Traditional_Synthesis cluster_start Starting Material cluster_reaction Reaction cluster_workup Purification cluster_product Product start 6-Heptynoic Acid react Hydrobromination with HBr in Dichloromethane start->react Step 1 workup Aqueous Workup & Column Chromatography react->workup Step 2 product This compound workup->product Step 3

Caption: Traditional synthesis workflow.

Green_Synthesis cluster_start Starting Material cluster_reaction Catalytic Reaction cluster_workup Purification cluster_product Product start 6-Heptynoic Acid react Catalytic Anti-Markovnikov Hydrobromination (Cu-NHC catalyst, THF) start->react Step 1 workup Filtration through Silica Gel react->workup Step 2 product (E)-6-Bromo-6-heptenoic Acid workup->product Step 3

Caption: Green catalytic synthesis workflow.

Conclusion and Future Outlook

While traditional methods for the synthesis of this compound have been established, they often come with significant environmental and safety drawbacks. The green chemistry alternatives presented here offer compelling advantages, including milder reaction conditions, higher selectivity, reduced waste generation, and improved safety profiles. Catalytic hydrobromination stands out as a particularly promising and well-developed method. While photocatalytic, enzymatic, and electrochemical approaches are still emerging for this specific transformation, they represent exciting frontiers in sustainable chemical synthesis. As the demand for greener and more efficient chemical processes grows, the adoption and further development of these innovative methodologies will be crucial for the future of pharmaceutical and chemical manufacturing.

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Safety Operating Guide

Comprehensive Safety Guide: Personal Protective Equipment for Handling 6-Bromo-6-heptenoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary objective extends beyond the mere application of chemical products; it is to ensure that the brilliant minds using them can do so with the utmost confidence and safety. This guide provides an in-depth, procedural framework for handling 6-Bromo-6-heptenoic acid, a valuable reagent in synthetic chemistry. The protocols outlined here are designed to be a self-validating system, grounded in established safety principles, to protect you, your colleagues, and your research.

Hazard Assessment: The 'Why' Behind the Precautions

Understanding the intrinsic hazards of a chemical is the foundational step in building a robust safety protocol. This compound, and its structural analogs like 6-bromohexanoic acid, are classified as corrosive.[1][2] This is the primary driver for the stringent personal protective equipment (PPE) recommendations that follow. The carboxylic acid functional group contributes to its acidic and corrosive nature, while the presence of bromine, a halogen, means it must be treated as a halogenated organic compound for disposal.

Table 1: Hazard Profile of this compound and Analogs

Hazard Category Description Rationale and Immediate Implications
Skin Corrosion Causes severe skin burns.[1][2][3] Direct contact can cause immediate and serious tissue damage. This mandates the use of chemically resistant gloves and protective clothing.
Serious Eye Damage Causes severe and potentially permanent eye damage.[1][2][3] The risk of splash is a critical concern. Standard safety glasses are insufficient; chemical splash goggles are required at a minimum.
Acute Toxicity May be harmful if swallowed.[3] Ingestion can cause severe damage to the gastrointestinal tract.[3] Accidental ingestion via contaminated hands must be prevented through proper glove use and hygiene.

| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or mist.[4] | All handling of the compound must be performed within a certified chemical fume hood to prevent inhalation.[1][2][5] |

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential. Each component protects a different part of the body and mitigates a specific risk identified in the hazard assessment.

Hand Protection: Your First Line of Defense

Never touch any chemical, including this compound, with your bare hands. The choice of glove material is critical and depends on the duration and nature of the handling task. Disposable nitrile gloves, common in laboratories, are suitable only for incidental splash protection and must be removed and replaced immediately upon contamination.[6][7] For extended handling or immersion, more robust materials are necessary.

Table 2: Glove Selection Guide for Halogenated Carboxylic Acids

Glove Material Recommended Use Rationale and Limitations
Nitrile (Disposable) Incidental Contact/Splash Protection Only. Provides a good barrier against brief contact with acids and solvents.[7] However, breakthrough can occur quickly with concentrated or corrosive chemicals.[8] Not recommended for extended use or immersion.
Neoprene Extended Use or Immersion. Offers excellent resistance to acids, alkalis, and alcohols.[7][9] It provides better pliability and dexterity than thicker butyl gloves.

| Butyl Rubber | High-Hazard Operations. | Provides superior resistance to highly corrosive acids.[9] While offering excellent protection, it may reduce dexterity compared to neoprene. |

Protocol: Proper Glove Removal

  • With your gloved right hand, grasp the outside of the left glove at the wrist.

  • Peel the left glove off, turning it inside out. Hold the removed glove in your gloved right hand.

  • Slide the fingers of your now bare left hand under the wrist of the right glove. Be careful not to touch the outside of the glove.

  • Peel the right glove off from the inside, creating a "bag" for both gloves.

  • Dispose of the gloves in the designated hazardous waste container.

  • Wash your hands thoroughly with soap and water.[10]

Eye and Face Protection: A Non-Negotiable Requirement

Given the severe eye damage risk, eye protection is mandatory at all times in the laboratory.

  • Chemical Splash Goggles: These must be worn whenever handling this compound.[6] Unlike safety glasses, goggles form a seal around the eyes, protecting from splashes, mists, and dust from all angles.[6][11]

  • Face Shield: For procedures with a higher risk of splashing, such as transferring large volumes or working with the material under pressure, a face shield must be worn in addition to chemical splash goggles. The face shield provides a secondary barrier for the entire face.

Body Protection: Shielding from Spills and Splashes
  • Laboratory Coat: A long-sleeved, knee-length lab coat is required.[12] It should be kept fully buttoned to provide maximum coverage.[12]

  • Chemically Resistant Apron: When handling larger quantities (e.g., >100 mL) or during procedures with a significant splash hazard, wear a chemically resistant apron over your lab coat.

  • Clothing and Footwear: Always wear long pants and closed-toe shoes in the laboratory.

Respiratory Protection: Engineering Controls First

The primary method for preventing respiratory exposure is an engineering control, not a respirator.

  • Chemical Fume Hood: All procedures involving this compound, including weighing, transferring, and running reactions, must be conducted inside a properly functioning and certified chemical fume hood.[1][2][5] This captures any dust or vapors at the source.

Operational Plan: From Bench to Waste

Safe handling extends beyond wearing PPE. It encompasses the entire workflow, from initial preparation to final disposal.

Safe Handling and Storage
  • Preparation: Before handling the chemical, ensure the fume hood is operational, the work area is clear, and a designated waste container is ready.

  • Weighing (Solid): If the material is a solid, handle it carefully to avoid creating dust.[1] Use a spatula to transfer the solid. Clean any residual dust from the spatula and weighing vessel with a solvent-moistened wipe and dispose of the wipe as hazardous waste.

  • Transferring (Liquid): If the material is a liquid, use a pipette or syringe for small volumes and a graduated cylinder for larger volumes. Perform all transfers over a secondary containment tray to catch any drips or spills.

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[1][5] Ensure it is stored away from incompatible materials, such as strong oxidizing agents.[5]

Spill Response Protocol

Immediate and correct action is vital in the event of a spill. The following protocol is for small spills (<100 mL) within a laboratory setting. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[13][14]

Step-by-Step Spill Cleanup:

  • Alert: Alert personnel in the immediate area.

  • Isolate: If safe to do so, restrict access to the spill area.

  • Protect: Don the appropriate PPE as described in Section 2, including, at a minimum, a lab coat, chemical splash goggles, and chemically resistant gloves (e.g., neoprene).

  • Contain: Create a dike around the spill using an acid-neutralizing absorbent material or spill socks.[13][15] Work from the outside of the spill inward to prevent spreading.[13]

  • Neutralize: Slowly apply an acid neutralizer (such as sodium bicarbonate) to the spill.[16] Many commercial neutralizers have a color indicator to show when the acid is fully neutralized.[13]

  • Absorb: Once neutralized, absorb the residue with an inert material like vermiculite or sand.

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.[13][16]

  • Decontaminate: Clean the spill surface with soap and water, and dispose of all cleaning materials (e.g., paper towels, wipes) as hazardous waste.[13][17]

Diagram: Spill Response Decision Workflow

SpillResponse Start Spill of this compound Occurs Assess Assess Spill Size & Location Start->Assess SmallSpill Small Spill (<100 mL) Inside Fume Hood? Assess->SmallSpill LargeSpill Large Spill (>100 mL) or Outside Hood SmallSpill->LargeSpill No PPE Don Full PPE: - Neoprene Gloves - Goggles & Face Shield - Lab Coat SmallSpill->PPE Yes AlertEvacuate Alert Area Personnel Evacuate Immediately Call EHS/Emergency Services LargeSpill->AlertEvacuate Contain Contain & Neutralize Spill (Use Acid Spill Kit) PPE->Contain Cleanup Absorb & Collect Waste Contain->Cleanup Decontaminate Decontaminate Surface Package Waste for Disposal Cleanup->Decontaminate Report Report Incident to Supervisor Decontaminate->Report

Caption: Decision workflow for responding to a chemical spill.

Disposal Plan

All materials contaminated with this compound, including the chemical itself, empty containers, gloves, and spill cleanup debris, must be disposed of as hazardous waste.

  • Waste Classification: This waste must be classified as Halogenated Organic Waste .[18] Never mix it with non-halogenated or other waste streams.[19]

  • Container: Collect all waste in a clearly labeled, sealable container made of a compatible material (e.g., high-density polyethylene).[19]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound Waste".[13][19] List all components if it is a mixed waste.

  • Disposal: Store the sealed container in a designated satellite accumulation area until it is collected by your institution's EHS department or a licensed hazardous waste disposal contractor.[1][20]

Emergency First Aid

In case of accidental exposure, immediate action is critical.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Seek immediate medical attention.[1][3]

By integrating these safety protocols into your daily laboratory operations, you build a culture of safety that protects the integrity of your research and, most importantly, yourself and your team.

References

  • 6-Bromohexanoic acid - SAFETY DATA SHEET. (2009). Thermo Fisher Scientific. [Link]

  • 6-Heptenoic acid - SAFETY DATA SHEET. (2018). Thermo Fisher Scientific. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. (2023). The City University of New York (CUNY). [Link]

  • Gloves Chemical Resistance Chart. Richmond Advantage. [Link]

  • Section 6C: Protective Equipment. Princeton University Environmental Health and Safety. [Link]

  • OSHA Glove Selection Chart. University of Wisconsin-Milwaukee Environmental Health and Safety. [Link]

  • CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]

  • Lab Safety Equipment & PPE. ChemTalk. [Link]

  • Proper Protective Equipment. (2021). Chemistry LibreTexts. [Link]

  • Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]

  • Hazardous Waste - EHSO Manual 2025-2026. Emory University. [Link]

  • Safety equipment, PPE, for handling acids. (2022). Quicktest. [Link]

  • Cleaning up a spill. Kent State University Compliance and Risk Management. [Link]

  • p-Bromomandelic acid. Organic Syntheses Procedure. [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]

  • Protective Equipment. American Chemistry Council. [Link]

  • Chemical Spill. University of Illinois Division of Research Safety. [Link]

  • CHEMICAL RESISTANCE TABLE FOR GLOVES. Becky Aktsiaselts. [Link]

  • 4-bromo-2-heptene. Organic Syntheses Procedure. [Link]

  • Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania Environmental Health and Radiation Safety. [Link]

  • 2-bromohexanoyl chloride. Organic Syntheses Procedure. [Link]

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